molecular formula C42H92N3O6P B13138380 Tetracosanamide,N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-,ammoniumsalt

Tetracosanamide,N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-,ammoniumsalt

Cat. No.: B13138380
M. Wt: 766.2 g/mol
InChI Key: ADFVSBAEXZLYGS-XBBUOXHPSA-N
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Description

Tetracosanamide, N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-, ammonium salt is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by a long-chain amide linked to a hydroxy-substituted heptadecyl group, which is further modified with a phosphonooxy group. The presence of the ammonium salt enhances its solubility and reactivity in aqueous environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetracosanamide, N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-, ammonium salt typically involves multiple steps:

  • Formation of the Heptadecyl Intermediate: : The initial step involves the synthesis of the heptadecyl intermediate, which is achieved through the reduction of a suitable precursor, such as a heptadecyl ketone, using reducing agents like lithium aluminum hydride (LiAlH4).

  • Hydroxylation: : The intermediate is then subjected to hydroxylation to introduce the hydroxy group at the desired position. This can be accomplished using reagents like osmium tetroxide (OsO4) followed by sodium periodate (NaIO4).

  • Phosphorylation: : The hydroxylated intermediate is then phosphorylated using reagents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives to introduce the phosphonooxy group.

  • Amidation: : The final step involves the formation of the amide bond. This is typically achieved by reacting the phosphorylated intermediate with tetracosanoic acid or its derivatives in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).

  • Formation of Ammonium Salt: : The resulting amide is then converted to its ammonium salt form by treatment with an appropriate ammonium source, such as ammonium hydroxide (NH4OH).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxy and phosphonooxy groups. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: : Reduction reactions can target the amide bond or the phosphonooxy group. Reducing agents like sodium borohydride (NaBH4) are typically used.

  • Substitution: : The hydroxy and phosphonooxy groups can participate in nucleophilic substitution reactions. Reagents like alkyl halides or acyl chlorides are commonly employed.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, OsO4

    Reduction: NaBH4, LiAlH4

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols or amines

    Substitution: Formation of ethers or esters

Scientific Research Applications

Chemistry

In chemistry, Tetracosanamide, N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-, ammonium salt is used as a reagent in organic synthesis, particularly in the formation of complex amides and phosphonooxy derivatives. Its unique structure makes it a valuable intermediate in the synthesis of biologically active molecules.

Biology

In biological research, this compound is studied for its potential role in cell signaling and membrane dynamics. The long-chain amide and phosphonooxy groups are believed to interact with cellular membranes, influencing their fluidity and function.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications, including as an anti-inflammatory agent and in drug delivery systems. Its ability to interact with biological membranes makes it a promising candidate for targeted drug delivery.

Industry

In industrial applications, Tetracosanamide, N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-, ammonium salt is used in the formulation of specialty chemicals, including surfactants and emulsifiers. Its unique properties enhance the stability and performance of these products.

Mechanism of Action

The mechanism of action of Tetracosanamide, N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-, ammonium salt involves its interaction with cellular membranes and proteins. The compound’s long hydrophobic chain allows it to embed within lipid bilayers, while the hydrophilic phosphonooxy group interacts with membrane proteins and other polar molecules. This dual interaction can modulate membrane fluidity and protein function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Tetracosanoylphytosphingosine: Similar in structure but lacks the phosphonooxy group.

    N-Tetracosanoylserine: Contains a serine residue instead of the heptadecyl group.

    N-Tetracosanoylglycerol: Features a glycerol backbone instead of the amide linkage.

Uniqueness

Tetracosanamide, N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-, ammonium salt is unique due to the presence of both the long-chain amide and the phosphonooxy group. This combination imparts distinct physicochemical properties, such as enhanced solubility and reactivity, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C42H92N3O6P

Molecular Weight

766.2 g/mol

IUPAC Name

diazanium;[(2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadecyl] phosphate

InChI

InChI=1S/C42H86NO6P.2H3N/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(45)43-40(39-49-50(46,47)48)41(44)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2;;/h40-41,44H,3-39H2,1-2H3,(H,43,45)(H2,46,47,48);2*1H3/t40-,41+;;/m0../s1

InChI Key

ADFVSBAEXZLYGS-XBBUOXHPSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])[O-])[C@@H](CCCCCCCCCCCCCCC)O.[NH4+].[NH4+]

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])[O-])C(CCCCCCCCCCCCCCC)O.[NH4+].[NH4+]

Origin of Product

United States

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